Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph
Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph
Brand Name:
Vulcanchem
CAS No.:
120584-58-9
VCID:
VC0038641
InChI:
InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2
SMILES:
C1C=CC2C1CC3C2(O3)C=O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph
CAS No.: 120584-58-9
Main Products
VCID: VC0038641
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
CAS No. | 120584-58-9 |
---|---|
Product Name | Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalph |
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 3-oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde |
Standard InChI | InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2 |
Standard InChIKey | JCIZAEWFFWCBGL-UHFFFAOYSA-N |
SMILES | C1C=CC2C1CC3C2(O3)C=O |
Canonical SMILES | C1C=CC2C1CC3C2(O3)C=O |
Synonyms | Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalpha)- (9CI) |
PubChem Compound | 14060676 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume